Benzyl ((2-methylazetidin-2-yl)methyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((2-methylazetidin-2-yl)methyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with ((2-methylazetidin-2-yl)methyl)amine under basic conditions . Another method includes the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols .
Industrial Production Methods
Industrial production of carbamates often involves the use of carbon dioxide and amines in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide (TBAI) . This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2-methylazetidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted carbamates .
Scientific Research Applications
Benzyl ((2-methylazetidin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes and receptors.
Industry: It is employed in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of benzyl ((2-methylazetidin-2-yl)methyl)carbamate involves its ability to act as a protecting group for amines. It forms stable carbamate linkages that can be selectively removed under specific conditions, such as acidic or basic environments . This property makes it valuable in the synthesis of complex molecules, where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the azetidine ring.
tert-Butyl carbamate: Another common protecting group for amines, but with different stability and removal conditions.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, removed under basic conditions.
Uniqueness
Benzyl ((2-methylazetidin-2-yl)methyl)carbamate is unique due to its azetidine ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of molecules with constrained conformations, such as cyclic peptides and macrocycles .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl N-[(2-methylazetidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-13(7-8-15-13)10-14-12(16)17-9-11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,14,16) |
InChI Key |
YALXWZWQZFKKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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